2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol
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Overview
Description
2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol is an organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring system that is partially hydrogenated, making it an octahydro derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-benzofuran-2-ylmethanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Another synthetic route involves the cyclization of a suitable precursor, such as 2-(hydroxymethyl)phenol, in the presence of an acid catalyst. This method may require specific reaction conditions, including controlled temperature and pH, to ensure the formation of the desired octahydro derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. Additionally, industrial production may incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further hydrogenated to reduce any remaining unsaturation in the benzofuran ring.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for further hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-carboxylic acid.
Reduction: Formation of fully saturated benzofuran derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-ylmethanol can be compared to other similar compounds, such as:
2,3-Dihydro-1-benzofuran-2-ylmethanol: Lacks the extensive hydrogenation of the benzofuran ring, resulting in different chemical reactivity and applications.
1-Benzofuran-2-ylmethanol:
2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-2-carboxylic acid: An oxidized derivative with different functional groups and reactivity.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKBGCPVNOIYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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